1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a specialized compound that belongs to the class of pyrrolidine carboxylic acids. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing structure, along with a carboxylic acid group. The presence of the propan-2-yloxycarbonyl group and the trifluoromethyl substituent contributes to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound is synthesized through various chemical methods, which are detailed in the synthesis analysis section. Its structural characteristics and chemical behavior make it a subject of interest in research for developing new pharmaceuticals and agrochemicals.
1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be classified as:
The synthesis of 1-[(propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. A common method involves the organocatalytic enantioselective Michael addition reactions, where 4-alkyl-substituted 4-oxo-2-enoates react with nitroalkanes under specific conditions to yield the desired pyrrolidine derivative.
In industrial settings, large-scale reactors are utilized to optimize reaction conditions for efficiency and cost-effectiveness. This includes:
The molecular structure of 1-[(propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be represented by its molecular formula:
Property | Value |
---|---|
Molecular Formula | C9H13F3N2O4 |
Molecular Weight | 199.20 g/mol |
IUPAC Name | 1-prop-2-enoxycarbonylpyrrolidine-3-carboxylic acid |
InChI | InChI=1S/C9H13F3N2O4/c1-2-5(10)14(9(11)12)6(3)4/h2,5H,1,3-4H2,(H,11,12) |
InChI Key | NWTQJFYLBZUQPT-UHFFFAOYSA-N |
Canonical SMILES | C=CCOC(=O)N1CCC(C1)C(=O)O |
The unique structural elements include:
1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can participate in various chemical reactions:
Types of Reactions:
The specific conditions for these reactions often require careful control of temperature, solvent choice, and catalyst presence to achieve desired outcomes without side reactions.
The mechanism of action for 1-[(propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully elucidated but can be inferred based on its structure and functional groups. The presence of the carboxylic acid group suggests potential interactions with biological targets such as enzymes or receptors involved in metabolic pathways.
Experimental studies may reveal the compound's efficacy in inhibiting specific biological processes or pathways relevant to diseases such as cancer or autoimmune disorders.
Relevant data from studies indicate that these properties contribute to its potential applications in drug formulation and development.
1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has several scientific uses:
CAS No.: 125-66-6
CAS No.: 75-09-2
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2